5-(2,5-dimethoxyphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(2,5-dimethoxyphenyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of methoxy groups on the phenyl rings and a pyrazole core, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethoxyphenyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethoxyphenyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding hydrazine derivative.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,5-dimethoxyphenyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethoxyphenyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- (E)-4-hydroxy-3,5-dimethoxyphenyl)methylidene]amino}oxy)acetic acid
Uniqueness
Compared to similar compounds, 5-(2,5-dimethoxyphenyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of methoxy groups and pyrazole core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H22N4O5 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O5/c1-27-14-6-8-18(28-2)15(10-14)16-11-17(24-23-16)21(26)25-22-12-13-5-7-19(29-3)20(9-13)30-4/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-12+ |
InChI Key |
MGADCSCPZMQICV-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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